Saucerneol F

Description

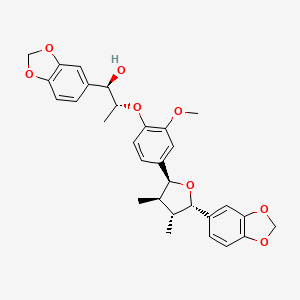

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32O8/c1-16-17(2)30(21-6-9-23-27(13-21)36-15-34-23)38-29(16)20-7-10-24(25(12-20)32-4)37-18(3)28(31)19-5-8-22-26(11-19)35-14-33-22/h5-13,16-18,28-31H,14-15H2,1-4H3/t16-,17-,18-,28+,29+,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQJFJKRYAIFAO-BDVHUIKKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(OC1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)OC(C)C(C5=CC6=C(C=C5)OCO6)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](O[C@@H]1C2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)O[C@H](C)[C@@H](C5=CC6=C(C=C5)OCO6)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation and Extraction Methodologies of Saucerneol F

Plant Material Sourcing and Preparation from Saururus chinensis

Saururus chinensis (Lour.) Baill., commonly known as Asian lizard's tail, is a perennial herb indigenous to East Asia, including China, Korea, and Japan scispace.commdpi.commdpi.comacs.orgacs.org. Phytochemical investigations have utilized various parts of the plant, with both the aerial parts mdpi.comacs.orgacs.orge-nps.or.krresearchgate.netkoreascience.krnih.gov and roots mdpi.comacs.orgacs.orgresearchgate.netresearchgate.net serving as sources for compound isolation.

The initial step in preparing the plant material involves sourcing and drying. Dried aerial parts e-nps.or.krkoreascience.kr or roots acs.orgacs.org are commonly used. Following drying, the plant material is typically processed into a powder to increase the surface area available for solvent penetration, thereby enhancing extraction efficiency koreascience.krjfda-online.comkoreascience.kr. Mechanochemical grinding, employing techniques like planetary ball milling, has been demonstrated to further improve extraction yields and the activity of functional materials by altering the material's morphology and chemical properties koreascience.kr. Some studies detail specific sourcing procedures, including procurement from commercial suppliers and subsequent botanical identification by experts, with voucher specimens deposited in herbaria e-nps.or.kr.

Comprehensive Extraction Techniques

The extraction phase aims to solubilize and recover the target compounds from the prepared plant matrix. This typically involves using various solvents and extraction methods.

A range of organic solvents are employed for extracting compounds from Saururus chinensis, with methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) being among the most frequently used scispace.commdpi.commdpi.comacs.orgacs.orge-nps.or.krnih.govacs.orgresearchgate.netresearchgate.netjfda-online.comnih.govgnu.ac.kr. Saucerneol (B3030236) F has been specifically isolated from the ethyl acetate (EtOAc) extract of the roots of Saururus chinensis acs.org.

Common extraction methods include:

Maceration: Soaking the plant material in a solvent at room temperature mdpi.come-nps.or.krresearchgate.netgnu.ac.kr.

Sonication (Ultrasonic Extraction): Utilizing ultrasonic waves to agitate the solvent and plant material, facilitating compound release scispace.come-nps.or.krgnu.ac.kr.

Reflux Extraction: Heating the solvent and plant material under reflux conditions to enhance solubility and extraction rate scispace.comacs.orgjfda-online.comgnu.ac.kr.

Soxhlet Extraction: A continuous extraction process that circulates the solvent through the plant material scispace.comjfda-online.com.

Often, an initial extraction is performed with a polar solvent like methanol or ethanol, followed by partitioning of the crude extract with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to obtain different fractions enriched in specific compound classes mdpi.comacs.orge-nps.or.krnih.govacs.orgpsu.edu.

Optimizing extraction protocols is crucial for maximizing the recovery of target compounds and improving the efficiency of the process.

Mechanochemical Grinding: Pretreatment of the plant material through mechanochemical grinding has shown to significantly increase the yields of functional materials. For example, grinding Saururus chinensis for 2 hours resulted in an increase in extracted material from 5.9 g to 8.1 g koreascience.kr.

Method Comparison: Techniques such as Matrix Solid-Phase Dispersion (MSPD) have been compared to conventional methods like ultrasonic and Soxhlet extraction, often demonstrating slightly higher extraction yields for lignans (B1203133) scispace.com. MSPD is noted for its simplicity, speed, and reduced sample and solvent requirements scispace.com.

Parameter Optimization: Key parameters that are optimized include solvent type, solvent volume, grinding time, and the ratio of sample to dispersant scispace.comscience.gov. For instance, an elution solvent volume of 5 mL of methanol was identified as optimal in one study scispace.com. Response surface methodology has also been employed to optimize parameters like ethanol concentration, extraction time, and temperature for extracting compounds from Saururus chinensis mixtures researchgate.net.

Advanced Chromatographic Purification Strategies for Saucerneol F

Following extraction, chromatographic techniques are essential for separating and purifying individual compounds like this compound from the complex mixture of extracted phytochemicals.

Column chromatography, utilizing both normal-phase and reverse-phase principles, is a cornerstone in the isolation of natural products.

Normal Phase Column Chromatography: This technique typically employs silica (B1680970) gel as the stationary phase. Various grades of silica gel, such as silica gel 60 (70–230 mesh or 230–400 mesh), are commonly used mdpi.comresearchgate.netkoreascience.krnih.govacs.orgpsu.edunih.govmdpi.comresearchgate.net. Elution is performed using solvent gradients, often involving mixtures of n-hexane with ethyl acetate or acetone, or ethyl acetate with methanol mdpi.comkoreascience.kracs.orgpsu.edu.

Reverse Phase Column Chromatography: This method utilizes a non-polar stationary phase, most commonly C18 (e.g., RP-18, ODS-A), with polar mobile phases. Common mobile phases include gradients of methanol or acetonitrile (B52724) mixed with water mdpi.commdpi.comkoreascience.kracs.orgpsu.edumdpi.comnih.gov.

This compound was successfully isolated from the ethyl acetate extract of Saururus chinensis roots through a combination of normal-phase silica gel column chromatography and subsequent purification using reversed-phase column chromatography acs.org.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool used extensively in the purification and characterization of natural products.

HPLC systems, often equipped with C18 columns scispace.commdpi.comnih.govmdpi.comresearchgate.net, are employed with mobile phases comprising mixtures of water and organic solvents like acetonitrile or methanol scispace.commdpi.comkoreascience.krnih.govmdpi.comnih.govtandfonline.com. These systems allow for high-resolution separation of compounds based on their differential partitioning between the stationary and mobile phases.

HPLC coupled with Diode Array Detection (HPLC-DAD) scispace.comtandfonline.com or Mass Spectrometry (HPLC-DAD-ESI-MS) tandfonline.com is vital for identifying and quantifying the isolated compounds by analyzing their UV-Vis spectra and mass-to-charge ratios. Preparative HPLC is also utilized for the final purification of target compounds, enabling the isolation of pure this compound and related lignans mdpi.com.

Table 1: Comparison of Extraction Methods for Lignans from Saururus chinensis

| Extraction Method | Efficiency for Lignans | Notes | Reference |

| MSPD | Slightly higher | Simple, rapid, requires less sample and solvent. | scispace.com |

| Ultrasonic | Baseline comparison | Conventional method. | scispace.com |

| Soxhlet | Baseline comparison | Conventional method, requires reflux for 6 hours with methanol. | scispace.com |

Table 2: Effect of Mechanochemical Grinding on Extraction Yields of Saururus chinensis

| Grinding Time | Extraction Yield (g) |

| 0 min (Control) | 5.9 |

| 30 min | 6.4 |

| 1 hour | 7.0 |

| 2 hours | 8.1 |

Note: Yields represent functional materials extracted using methanol after mechanochemical pretreatment. koreascience.kr

Specialized Separation Techniques (e.g., Matrix Solid-Phase Dispersion - MSPD)

Matrix Solid-Phase Dispersion (MSPD) is a sample preparation technique that integrates sample disruption, extraction, and purification into a single, streamlined process. Introduced by Barker in 1989, MSPD is particularly well-suited for solid, semi-solid, and viscous biological samples oup.commdpi.com. The method involves blending the sample matrix with a solid sorbent (e.g., silica gel, C18, Florisil) in a mortar. This creates a dispersed matrix that can then be packed into a column or cartridge, from which target analytes are eluted using an appropriate solvent mdpi.comresearchgate.netresearchgate.net.

Application to Saururus chinensis for Lignan (B3055560) Extraction:

A significant advancement in the analysis of lignans from Saururus chinensis, including compounds like this compound, is the development of a method combining MSPD with High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD) oup.combiocrick.com. This approach has been optimized for the simultaneous determination of multiple lignans present in the plant. The MSPD technique, when applied to Saururus chinensis, allows for the efficient extraction of these complex compounds, facilitating their subsequent identification and quantification.

Research Findings and Advantages:

Studies employing MSPD for the extraction of lignans from Saururus chinensis have demonstrated several key advantages over traditional methods. The MSPD extraction process has been shown to promote higher extraction yields for the targeted lignans oup.com. Furthermore, it significantly reduces both sample and solvent consumption, contributing to a more cost-effective and environmentally friendly analytical procedure oup.commdpi.com. The integrated nature of MSPD, combining extraction and cleanup in one step, also results in a simpler, faster, and more convenient sample preparation protocol oup.commdpi.comresearchgate.net.

The developed MSPD-HPLC-DAD method has been rigorously validated, demonstrating robust performance for the simultaneous determination of nine lignans from Saururus chinensis. The validation parameters underscore the reliability and efficiency of this specialized separation technique.

Validation Parameters of MSPD-HPLC-DAD Method for Lignan Determination in Saururus chinensis

| Parameter | Value/Description |

| Method | Matrix Solid-Phase Dispersion (MSPD) coupled with HPLC-DAD |

| Target Analytes | Nine lignans from Saururus chinensis |

| Sorbent Example | C18, Florisil (depending on specific protocol) |

| Elution Solvent | Acetonitrile or similar organic solvent mixtures |

| Linearity (r²) | ≥ 0.9994 |

| Precision (RSD) | ≤ 3.18% |

| Repeatability (RSD) | ≤ 3.02% |

| Recovery | 93.49–103.52% |

| Solvent Consumption | Lower compared to traditional methods |

| Procedure Time | Rapid and efficient |

These findings highlight MSPD as a powerful and efficient specialized separation technique for the extraction and analysis of lignans, including this compound, from complex plant matrices like Saururus chinensis.

Mass Spectrometry (MS) Techniques

Collision-Induced Dissociation Mass Spectrometry (CID MS/MS)

Collision-Induced Dissociation (CID) coupled with tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of complex organic molecules, including lignans. In CID MS/MS, precursor ions of this compound are selected and then fragmented through collisions with an inert gas. The resulting fragment ions provide valuable information about the molecule's connectivity, functional groups, and substructures. By analyzing these fragmentation patterns, researchers can piece together the molecular architecture, identifying characteristic cleavages within the lignan skeleton and side chains. This method is essential for confirming proposed structures derived from other spectroscopic data and for distinguishing between isomers acs.org. While specific CID MS/MS fragmentation patterns for this compound are detailed in specialized literature, the technique generally reveals key structural features of lignans by breaking characteristic ether linkages or bonds within the diarylbutane core acs.orgsemanticscholar.org.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides insights into the functional groups present in this compound by measuring the absorption of infrared radiation, which causes molecular vibrations. The IR spectrum of this compound, as reported from its initial isolation, exhibits characteristic absorption bands that are indicative of its chemical functionalities researchgate.net.

Table 1: Key Infrared Absorption Bands of this compound

| Wavenumber (cm⁻¹) | Assignment (Typical for Lignans) |

| 3468 | O-H stretching (hydroxyl group) |

| 2963, 2891 | C-H stretching (aliphatic/aromatic) |

| 1505, 1443 | C=C stretching (aromatic rings) |

| 1249, 1038 | C-O stretching (ether, alcohol) |

These bands, particularly the broad absorption around 3468 cm⁻¹ indicating a hydroxyl group and the characteristic aromatic ring vibrations, corroborate the presence of phenolic and ether functionalities within the lignan structure. IR spectroscopy serves as a rapid and accessible method for identifying key functional groups, complementing other spectroscopic analyses. The specific assignments are based on established correlations between vibrational frequencies and chemical bonds, as detailed in various spectroscopic studies acs.org.

X-ray Crystallographic Analysis for Related Lignans

X-ray crystallographic analysis is considered the gold standard for unambiguously determining the three-dimensional structure of crystalline compounds, including the precise arrangement of atoms and stereochemistry. While direct X-ray crystallographic data for this compound itself might not always be available or reported, this technique is frequently applied to structurally related lignans. By obtaining single crystals of analogous compounds, X-ray diffraction can confirm the proposed molecular framework, establish bond lengths and angles, and definitively assign stereocenters. This information is invaluable for validating structural assignments made through other spectroscopic methods and for understanding the spatial arrangement of atoms, which is critical for biological activity.

Determination of Absolute Configuration

The determination of absolute configuration is a critical aspect of natural product chemistry, as enantiomers (mirror-image isomers) can exhibit significantly different biological activities. For lignans like this compound, which possess chiral centers, establishing the correct absolute configuration is paramount.

Circular Dichroism (CD) Spectroscopy for Lignan Analogues

Circular Dichroism (CD) spectroscopy is a technique used to analyze chiral molecules by measuring their differential absorption of left and right circularly polarized light. This phenomenon arises from the molecule's inherent chirality. By comparing the experimental CD spectra of this compound or its analogues with theoretically calculated spectra or spectra of known chiral compounds, researchers can assign the absolute configuration at its stereogenic centers. Studies on lignans isolated from Saururus chinensis, including those closely related to this compound, have successfully employed CD spectroscopy to establish their absolute configurations, confirming the stereochemical assignments derived from other analytical methods.

List of Compounds Mentioned:

this compound

Saucerneol G

Saucerneol H

Saucerneol I

Saucerneol D

Biological and Pharmacological Activities of Saucerneol F

Anti-inflammatory Effects

Saucerneol F has demonstrated significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory mediators in various cell models.

Research has shown that this compound can inhibit the generation of key inflammatory molecules. For instance, it dose-dependently inhibits the production of prostaglandin (B15479496) D₂ (PGD₂) and leukotriene C₄ (LTC₄) in mast cells. nih.gov

The anti-inflammatory effects of this compound are mediated through its modulation of critical signaling pathways. It has been found to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the inflammatory response. researchgate.net

Effects on Bone Metabolism

Recent studies have highlighted the potential of this compound in regulating bone metabolism, particularly in the context of osteoclast differentiation.

This compound has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. nih.govresearchgate.net It significantly inhibits the activity of tartrate-resistant acid phosphatase (TRAP), a marker of osteoclast formation, in a dose-dependent manner. nih.govresearchgate.net This suggests its potential as a therapeutic agent for bone disorders characterized by excessive bone resorption. nih.govresearchgate.net

The inhibitory effect of this compound on osteoclastogenesis is associated with its ability to modulate the expression of genes essential for osteoclast function. It has been observed to inhibit the activation of the extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway involved in osteoclast differentiation. nih.gov

Anticancer Potential

This compound has exhibited promising anticancer activity against specific types of cancer cells, particularly osteosarcoma.

Studies have demonstrated that this compound is toxic to human osteosarcoma cell lines (MG63 and SJSA-1) and can induce apoptosis, or programmed cell death. nih.gov It triggers the cleavage of PARP and reduces the expression of anti-apoptotic proteins. nih.gov

In addition to inducing apoptosis, this compound has been found to suppress the migration and invasion of osteosarcoma cells. nih.gov This is a crucial aspect of its anticancer potential, as metastasis is a major cause of cancer-related mortality.

The anticancer effects of this compound in osteosarcoma are linked to its ability to interfere with specific molecular pathways. Research has shown that it inhibits the JAK2/STAT3 signaling pathway, which is known to be a driver of tumor growth and progression in various cancers, including osteosarcoma. nih.govnih.gov

Synthetic Approaches to Saucerneol F and Its Analogues

Total Synthesis Strategies for Related Lignans (B1203133)

While a specific total synthesis of Saucerneol (B3030236) F is not extensively documented in the literature, numerous strategies have been developed for the synthesis of structurally related furofuran lignans. These approaches provide a blueprint for the potential synthesis of Saucerneol F. A general strategy often involves the stereoselective construction of a polysubstituted tetrahydrofuran (B95107) ring, followed by cyclization to form the bicyclic core. acs.org

Key synthetic strategies for analogous furofuran lignans include:

Oxidative Dimerization: This biomimetic approach mimics the natural biosynthetic pathway of lignans, which involves the oxidative coupling of two phenylpropanoid units. While effective for some lignans, this method can lack stereocontrol and result in mixtures of diastereomers.

Aldol (B89426) and Michael Addition Reactions: Stepwise construction of the carbon skeleton through classical C-C bond-forming reactions allows for greater control over stereochemistry. For example, a diastereoselective Michael addition can be employed to set key stereocenters before cyclization.

Cycloaddition Reactions: [4+3] and other cycloaddition strategies have been utilized to rapidly assemble the bicyclic core of furofuran lignans with a degree of stereocontrol.

Templated Cationic Cyclization: A notable strategy involves a diastereocontrolled templated cationic cyclization of a dihydrofuran intermediate. acs.org This method allows for the synthesis of all possible diastereoisomers of the 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton from a common precursor. nih.gov

Radical Cyclization: Intramolecular radical cyclizations have also been employed to construct the furofuran ring system.

| Strategy | Key Features | Target Lignans |

| Templated Cationic Cyclization | Diastereocontrolled cyclization of a dihydrofuran intermediate. acs.org | General approach to various 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane lignans. nih.gov |

| Directed Aldol Reaction | Lewis acid-catalyzed reaction between a silyl (B83357) enol ether and an acetal. nottingham.ac.uk | Aptosimon, Styraxin. nottingham.ac.uk |

| Ireland-Claisen Rearrangement | Diastereospecific rearrangement of unsaturated oxa-macrolides. | (±)-Samin and other furofuran lignans. |

Asymmetric Synthesis Methodologies

The biological activity of lignans is often dependent on their absolute stereochemistry, making enantioselective synthesis a critical goal. Several asymmetric strategies have been developed to access chiral furofuran lignans.

Chiral Auxiliaries: The use of chiral auxiliaries to direct stereoselective reactions, such as aldol additions, has been a successful approach. The auxiliary can then be removed in a subsequent step.

Catalytic Asymmetric Reactions: The development of catalytic enantioselective methods is highly desirable for efficiency. A palladium-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 2-nitroacrylates has been developed to construct chiral tetrahydrofurans with three stereocenters, which are key intermediates for furofuran lignans. rsc.org

Substrate-Controlled Diastereoselective Reactions: In some synthetic routes, the existing stereocenters in a substrate can direct the stereochemical outcome of subsequent reactions. For instance, a diastereoselective Evans aldol reaction has been used as the initial stereochemistry-defining step in the synthesis of the tetrahydrofuran lignan (B3055560), sesaminone. nih.gov

| Methodology | Key Reagents/Catalysts | Stereochemical Control | Example Application |

| Palladium-Catalyzed Asymmetric Allylic Cycloaddition | Pd catalyst, vinylethylene carbonates, 2-nitroacrylates. rsc.org | Enantioselective formation of tetrahydrofuran intermediates. rsc.org | Synthesis of various furofuran lignans. rsc.org |

| Diastereoselective Evans Aldol Reaction | N-acyloxazolidinone chiral auxiliary. nih.gov | Substrate-controlled diastereoselection. nih.gov | Asymmetric synthesis of (-)-sesaminone. nih.gov |

| Chiral Starting Materials | L-Glutamic acid. | Use of the chiral pool. | Stereoselective synthesis of (+)-samin. |

Semi-synthetic Modifications and Derivative Generation (e.g., 4-O-methylsaucerneol)

Semi-synthesis, the chemical modification of a natural product, is a valuable tool for generating analogues with potentially improved biological activities or for structure-activity relationship (SAR) studies. In the case of this compound, with its multiple hydroxyl groups, selective modification presents a synthetic challenge.

The generation of 4-O-methylsaucerneol from this compound would require the selective methylation of the phenolic hydroxyl group at the 4-position of one of the aromatic rings, while leaving the other phenolic and alcoholic hydroxyl groups untouched.

Strategies for Selective O-Methylation:

Protection-Deprotection Sequence: A common strategy would involve the protection of the more reactive hydroxyl groups, followed by methylation of the desired phenol, and subsequent deprotection. The choice of protecting groups would be critical to ensure orthogonality and mild removal conditions to avoid degradation of the lignan core.

Chemoselective Methylation: Direct chemoselective methylation of the target phenolic hydroxyl group would be a more elegant and efficient approach. This could potentially be achieved by exploiting differences in the acidity or steric environment of the various hydroxyl groups. Reagents such as dimethyl carbonate (DMC), considered a green methylating agent, have been used for the selective O-methylation of natural phenolic compounds. researchgate.net The reaction conditions, including the choice of base and solvent, can be optimized to favor methylation at a specific position. osti.govuq.edu.au

Enzymatic Methylation: Biocatalytic approaches using O-methyltransferases (OMTs) could offer high regioselectivity. nih.gov These enzymes are known to catalyze the specific methylation of hydroxyl groups in various natural products, including lignans. nih.gov

Biosynthetic Pathways and Precursor Studies of Saucerneol F

Elucidation of Lignan (B3055560) Biosynthesis in Saururus chinensis

Saururus chinensis is a rich source of various lignans (B1203133) and neolignans, and studies have begun to unravel the complex biosynthetic network responsible for this chemical diversity. Research has led to the postulation of biosynthetic pathways for several lignans isolated from this plant, including ent-sauchinone-type lignans. This work provides a framework for understanding the general strategies the plant employs to synthesize these compounds. The biosynthesis of lignans fundamentally originates from the phenylpropanoid pathway, a central metabolic route in plants for the production of a wide array of secondary metabolites.

Identification of Phenylpropanoid Precursors

The building blocks for lignans are phenylpropanoid units derived from the shikimate pathway. The primary precursor for many lignans is the amino acid phenylalanine. Through a series of enzymatic reactions, phenylalanine is converted into various hydroxycinnamic acids and their corresponding alcohols, known as monolignols.

Key phenylpropanoid precursors identified in the biosynthesis of related lignans in Saururus chinensis, such as sauchinone (B172494), include coniferaldehyde (B117026) and isoeugenol. These precursors are critical intermediates that undergo oxidative coupling to form the basic lignan skeleton. Given the structural similarities, it is highly probable that the biosynthesis of Saucerneol (B3030236) F also proceeds through the coupling of such phenylpropanoid monomers.

Table 1: Key Phenylpropanoid Precursors in Lignan Biosynthesis

| Precursor | Role in Biosynthesis |

|---|---|

| Phenylalanine | Primary amino acid precursor from the shikimate pathway. |

| Coniferaldehyde | An intermediate in the phenylpropanoid pathway leading to monolignols. |

| Isoeugenol | A key phenylpropanoid that serves as a direct precursor for the coupling reactions forming various lignans. |

Enzymatic Mechanisms and Gene Expression Analysis in Biosynthesis

The biosynthesis of lignans is governed by a series of specific enzymes that catalyze each step of the pathway. While the specific enzymes for Saucerneol F biosynthesis have not been characterized, the general enzymatic mechanisms are understood from studies in other plants and related compounds in Saururus chinensis. Key enzyme families involved include:

Phenylalanine ammonia-lyase (PAL): Initiates the phenylpropanoid pathway by converting phenylalanine to cinnamic acid.

Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL): Further modify the phenylpropanoid backbone.

Dirigent proteins (DIRs) and laccases: Mediate the stereoselective coupling of monolignol radicals to form the lignan scaffold.

A recent transcriptome analysis of Saururus chinensis has identified 28 candidate genes encoding 12 enzymes involved in the biosynthetic pathway leading to sauchinone and related lignans. This genomic data provides a valuable resource for identifying the specific enzymes responsible for the synthesis of this compound and other lignans in this plant. Further research involving gene silencing or overexpression studies would be necessary to confirm the function of these candidate genes.

Postulated Biosynthetic Routes for this compound and Related Lignans

Based on the established principles of lignan biosynthesis and the structures of co-occurring lignans in Saururus chinensis, a putative biosynthetic pathway for this compound can be postulated.

The pathway likely begins with the oxidative coupling of two phenylpropanoid units, such as coniferyl alcohol, to form an initial lignan structure. This coupling is stereochemically controlled by dirigent proteins. Subsequent enzymatic modifications, including hydroxylations, methylations, and cyclizations, would then tailor the initial scaffold to yield the final structure of this compound.

A plausible route involves the formation of an 8-O-4' neolignan intermediate, which is a common structural motif in compounds isolated from S. chinensis. This intermediate would then undergo further enzymatic transformations to introduce the specific functional groups and stereochemistry characteristic of this compound. The isolation of a variety of structurally related lignans and neolignans from S. chinensis supports the concept of a divergent biosynthetic pathway where common intermediates are channeled into different branches to produce a diverse array of final products.

Table 2: Postulated Biosynthetic Steps for this compound

| Step | Transformation | Key Enzyme Families (Postulated) |

|---|---|---|

| 1 | Phenylpropanoid Pathway | PAL, C4H, 4CL, etc. |

| 2 | Monolignol Radical Formation | Peroxidases/Laccases |

| 3 | Oxidative Coupling of Monolignols | Dirigent Proteins and Laccases |

Mechanistic Investigations of Saucerneol F S Biological Activities

Anti-inflammatory Efficacy and Molecular Targets

Saucerneol (B3030236) F exerts its anti-inflammatory effects by intervening in multiple stages of the inflammatory process, from reducing the production of inflammatory mediators to inhibiting the activation of immune cells. nih.govnih.gov Research has elucidated its molecular mechanisms, particularly its ability to suppress nitric oxide production in macrophages and to attenuate degranulation and eicosanoid generation in mast cells. nih.govnih.gov

In lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells, Saucerneol F has been shown to dose-dependently inhibit the production of nitric oxide (NO). nih.gov This inhibition is a direct consequence of the reduced expression of the inducible nitric oxide synthase (iNOS) enzyme, at both the protein and mRNA levels. nih.gov The overproduction of NO by iNOS is a hallmark of inflammatory conditions, and its suppression is a key target for anti-inflammatory agents.

The mechanism by which this compound suppresses iNOS expression involves the inactivation of several crucial upstream signaling pathways. nih.gov Treatment with this compound was found to block the LPS-induced activation of nuclear factor-κB (NF-κB), a pivotal transcription factor for pro-inflammatory genes including iNOS. nih.govmdpi.com Specifically, it was observed to decrease NF-κB-dependent reporter gene activity and inhibit the nuclear translocation of the p65 subunit of NF-κB. nih.govnih.gov

Furthermore, this compound attenuates the activation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase 1/2 (ERK1/2), p38 MAPK, and c-Jun NH(2)-terminal kinase (JNK). nih.gov MAPKs are key regulators of inflammatory responses and their inactivation by this compound contributes to the suppression of the inflammatory cascade. nih.govmdpi.com The compound also reduces the DNA-binding capacity and luciferase activity of activator protein-1 (AP-1), another critical transcription factor in the expression of inflammatory mediators. nih.gov The collective inactivation of NF-κB, MAPKs, and AP-1 pathways culminates in the potent suppression of iNOS expression and NO production in macrophages. nih.gov

Table 1: Effect of this compound on LPS-Induced Signaling Pathways in RAW264.7 Cells

| Signaling Pathway | Effect of this compound Treatment | Reference |

|---|---|---|

| Nitric Oxide (NO) Production | Dose-dependently inhibited | nih.gov |

| iNOS Protein & mRNA Expression | Concomitantly reduced with NO production | nih.gov |

| NF-κB Activation | Blocked (Reduced p65 translocation and DNA-binding) | nih.gov |

| MAPK Activation (ERK1/2, p38, JNK) | Reduced LPS-stimulated activation | nih.gov |

| AP-1 Activation | Attenuated (Reduced DNA-binding capacity) | nih.gov |

This compound has also been investigated for its effects on mast cells, which are central players in allergic and inflammatory reactions. nih.govnih.gov In mouse bone marrow-derived mast cells (BMMCs), this compound dose-dependently inhibits degranulation, the process by which mast cells release histamine (B1213489) and other inflammatory mediators stored in granules. nih.govnih.gov It also suppresses the generation of eicosanoids, which are potent lipid mediators of inflammation, including prostaglandin (B15479496) D2 (PGD2) and leukotriene C4 (LTC4). nih.govnih.govkoreascience.kr

The activation of mast cells and subsequent degranulation are critically dependent on an increase in intracellular calcium concentration. nih.gov this compound was found to inhibit this intracellular Ca2+ influx. nih.govnih.govkoreascience.kr This effect is achieved by targeting an early event in the signaling cascade: the phosphorylation of Phospholipase Cγ1 (PLCγ1). nih.govnih.gov PLCγ1 is an essential enzyme that, upon activation, leads to the generation of second messengers that mobilize intracellular calcium. nih.govnih.gov By dose-dependently inhibiting the phosphorylation of PLCγ1, this compound effectively blocks the downstream Ca2+-dependent degranulation process. nih.govkoreascience.kr

Similar to its action in macrophages, this compound suppresses the activation of MAPKs (ERK1/2, JNK, and p38) in mast cells. nih.govnih.gov The phosphorylation of these MAPKs is a crucial step in the signaling pathway that leads to the synthesis of eicosanoids like PGD2 and LTC4. nih.gov The activity of cytosolic phospholipase A2 (cPLA2), an enzyme essential for liberating arachidonic acid for eicosanoid synthesis, is markedly increased by MAPK-mediated phosphorylation. nih.gov By suppressing the phosphorylation of MAPKs, this compound disrupts this pathway, leading to reduced eicosanoid generation. nih.govnih.govnih.gov

The synthesis of eicosanoids requires the liberation of arachidonic acid from membrane phospholipids (B1166683) by cPLA2, followed by its conversion by enzymes like 5-lipoxygenase (5-LO) to produce leukotrienes. nih.gov A critical step for the function of both cPLA2 and 5-LO is their translocation from the cytosol to the nucleus. nih.govnih.govkoreascience.kr this compound has been shown to suppress the nuclear translocation of both cPLA2 and 5-LO. nih.govnih.govkoreascience.kr This action, which is downstream of MAPK inhibition, effectively halts the metabolic cascade required for the production of inflammatory eicosanoids. nih.gov

Table 2: Mechanistic Effects of this compound on Mast Cell Activation

| Molecular Target/Process | Effect of this compound Treatment | Reference |

|---|---|---|

| Degranulation (β-Hexosaminidase release) | Dose-dependently inhibited | nih.gov |

| Eicosanoid Generation (PGD2, LTC4) | Dose-dependently inhibited | nih.govnih.gov |

| PLCγ1 Phosphorylation | Inhibited | nih.govnih.govkoreascience.kr |

| Intracellular Ca2+ Influx | Reduced | nih.govnih.govkoreascience.kr |

| MAPK Phosphorylation (ERK1/2, JNK, p38) | Suppressed | nih.govnih.gov |

| cPLA2 Nuclear Translocation | Suppressed | nih.govnih.govkoreascience.kr |

| 5-LO Nuclear Translocation | Suppressed | nih.govnih.govkoreascience.kr |

Attenuation of Mast Cell Degranulation and Eicosanoid Generation

Impact on Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4) Synthesis

This compound has demonstrated significant inhibitory effects on the production of eicosanoids, which are critical lipid mediators in inflammatory processes. Specifically, it curtails the generation of Prostaglandin D2 (PGD2) and Leukotriene C4 (LTC4). In studies involving mouse bone marrow-derived mast cells (BMMCs), this compound inhibited the generation of both cyclooxygenase-2 (COX-2)-dependent PGD2 and 5-lipoxygenase (5-LO)-dependent LTC4 in a dose-dependent fashion. rjptonline.orgresearchgate.net

The underlying mechanism for this inhibition involves the suppression of mitogen-activated protein kinases (MAPKs). rjptonline.orgresearchgate.net By attenuating the phosphorylation of MAPKs, including extracellular signal-regulated protein kinase-1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38, this compound effectively suppresses the nuclear translocation of cytosolic phospholipase A2 (cPLA2) and 5-LO. rjptonline.orgresearchgate.net This action, coupled with the inhibition of phospholipase Cγ1 (PLCγ1) phosphorylation and subsequent reduction in intracellular calcium influx, culminates in decreased synthesis of PGD2 and LTC4. rjptonline.orgresearchgate.net

Table 1: Effect of this compound on Eicosanoid Generation This table is based on qualitative data from the referenced studies.

| Concentration of this compound | Effect on PGD2 Synthesis | Effect on LTC4 Synthesis |

|---|---|---|

| Low | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

| Medium | Dose-dependent inhibition observed | Dose-dependent inhibition observed |

Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

This compound exerts regulatory control over the production of key pro-inflammatory cytokines. In IgE/antigen-induced BMMCs, this compound was found to suppress the transcription and production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in a dose-dependent manner. medchemexpress.comnih.gov This inhibitory action is crucial as these cytokines are central mediators of inflammatory responses. nih.govmedchemexpress.commdpi.com The compound was shown to inhibit the nuclear translocation of the p65 subunit of Nuclear Factor-κB (NF-κB) and its ability to bind to DNA, a critical step in the transcription of many pro-inflammatory genes. medchemexpress.com

Suppression of Fyn Kinase-Dependent Signaling

The mechanism by which this compound inhibits the production of TNF-α and IL-6 is linked to its ability to suppress Fyn kinase-dependent signaling pathways. medchemexpress.com Fyn, a member of the Src family of non-receptor tyrosine kinases, plays a significant role in intracellular signaling cascades that lead to inflammatory responses. Biochemical analyses have demonstrated that this compound inhibits the phosphorylation of Fyn. medchemexpress.com This initial blockade leads to the downstream inhibition of multiple signaling molecules, including Syk, Gab2, and the Akt/IKK/IκB and MAPK pathways. medchemexpress.com By disrupting these Fyn-mediated processes, this compound effectively curtails the signaling events that lead to the production of pro-inflammatory cytokines. medchemexpress.comnih.gov

Table 2: Mechanistic Action of this compound on Pro-inflammatory Cytokine Production This table summarizes the signaling pathway effects based on referenced research.

| Target Molecule/Pathway | Effect of this compound | Consequence |

|---|---|---|

| Fyn Kinase Phosphorylation | Inhibition | Disruption of downstream signaling |

| NF-κB (p65) Nuclear Translocation | Inhibition | Decreased transcription of pro-inflammatory genes |

| TNF-α Production | Suppression | Reduction in inflammatory response |

Immunomodulatory Effects on Lymphocyte Proliferation and Mixed Lymphocyte Response (Attributed to Saucerneol, a related lignan)

The related lignan (B3055560), (-)-Saucerneol, has been identified as having immunosuppressive properties. rjptonline.org Research indicates that (-)-Saucerneol inhibits lymphocyte proliferation induced by lipopolysaccharide (LPS) or Concanavalin A (Con A). rjptonline.orgmedchemexpress.com Furthermore, it demonstrates an inhibitory effect on the mixed lymphocyte response (MLR), an in vitro model of T-cell recognition and response to foreign antigens. medchemexpress.com These findings suggest that (-)-Saucerneol can modulate adaptive immune responses by suppressing the activation and proliferation of lymphocytes. rjptonline.org

Anti-osteoclastic Activity and Bone Metabolism Regulation

Scientific studies have highlighted the role of (-)-Saucerneol, a closely related lignan, in the regulation of bone metabolism, primarily through its anti-osteoclastic activity. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to bone loss.

Inhibition of Osteoclast Differentiation and Formation

(-)-Saucerneol has been shown to significantly inhibit the differentiation and formation of osteoclasts. In in vitro models using RAW264.7 cells and mouse bone marrow macrophages, (-)-Saucerneol dose-dependently inhibited the activity of tartrate-resistance acid phosphatase (TRAP), which is an early and critical marker of osteoclast formation. This inhibition directly curtails the development of mature, multinucleated osteoclasts responsible for breaking down bone tissue.

Modulation of Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-Induced Signaling

The inhibitory effect of (-)-Saucerneol on osteoclastogenesis is mediated through its modulation of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. RANKL is an essential cytokine for osteoclast differentiation, function, and survival. Research has demonstrated that (-)-Saucerneol inhibits the RANKL-induced activation of the extracellular signal-regulated kinase (ERK) signaling pathway, which is a key downstream component of RANKL signaling. By preventing the activation of this pathway, (-)-Saucerneol effectively blocks the cascade of events initiated by RANKL, thereby inhibiting the expression of transcription factors and genes that are essential for osteoclast formation and subsequent bone resorption.

Table 3: Impact of (-)-Saucerneol on Osteoclastogenesis This table outlines the effects of (-)-Saucerneol on key markers and pathways in bone metabolism.

| Parameter | Effect of (-)-Saucerneol |

|---|---|

| Osteoclast Differentiation | Significant Inhibition |

| TRAP Activity | Dose-dependent Inhibition |

| RANKL-Induced ERK Activation | Inhibition |

Impact on Extracellular Signal-Regulated Kinase (ERK) Pathway Activation

Research into the biological activities of lignans (B1203133) isolated from Saururus chinensis has revealed significant interactions with key cellular signaling pathways. Specifically, the compound (-)-saucerneol has been shown to inhibit the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway induced by the receptor activator of nuclear factor kappa-B ligand (RANKL). nih.gov The ERK pathway is a critical signaling cascade that controls a variety of cellular processes, including proliferation, differentiation, and survival. nih.gov In the context of osteoclast differentiation, the role of ERK can be complex, sometimes promoting and other times inhibiting the process depending on the cell type and conditions. nih.govmdpi.com The inhibitory effect of (-)-saucerneol on RANKL-induced ERK activation was observed in in vitro models using RAW264.7 cells and mouse bone marrow macrophages (BMMs). nih.gov This suggests that the compound's potential to modulate bone cell differentiation may be mediated, at least in part, through its interference with this specific mitogen-activated protein kinase (MAPK) pathway. nih.gov

Regulation of Key Transcription Factors and Genes in Osteoclastogenesis

The differentiation of osteoclasts, the cells responsible for bone resorption, is a tightly regulated process controlled by a network of transcription factors and specific gene expression. nih.govnih.govresearchgate.net Key transcription factors involved in this process, known as osteoclastogenesis, include NFATc1, c-Fos, and NF-κB. nih.govfrontiersin.orgresearchgate.net The activation of these factors is essential for the expression of genes that define the osteoclast phenotype and function. frontiersin.org

Studies have demonstrated that (-)-saucerneol, a lignan related to this compound, effectively inhibits the expression of transcription factors and genes that are crucial for the formation and bone resorption activities of osteoclasts. nih.gov This inhibitory action is linked to its ability to prevent the activation of the ERK signaling pathway, which lies upstream of many of these key transcriptional regulators. nih.govmdpi.com By suppressing the RANKL-induced expression of these essential transcription factors, (-)-saucerneol consequently hinders the process of osteoclast differentiation and its capacity for bone resorption. nih.gov

Antiviral Properties and Cellular Defense Mechanisms (Attributed to Saucerneol, a related lignan)

Inhibition of Enteroviral Replication (EV71, CVA16, CVB3)

Saucerneol, a lignan derived from Saururus chinensis, has demonstrated significant antiviral activity against several members of the Picornaviridae family. mdpi.comnih.gov Specifically, the compound has been confirmed as a potential antiviral agent against Enterovirus A71 (EV71), Coxsackievirus A16 (CVA16), and Coxsackievirus B3 (CVB3). mdpi.comnih.govmdpi.com In in vitro studies using virus-infected Vero cells, saucerneol showed potent inhibition of the cytotoxicity induced by these viruses. mdpi.com For instance, at a concentration of 2 µg/mL, it achieved approximately 90% inhibition of CVB3-induced cell death. mdpi.com The antiviral efficacy of saucerneol was also confirmed against EV71 and CVA16. mdpi.comresearchgate.net Further research in an in vivo mouse model showed that saucerneol effectively suppressed the replication of CVB3 in the pancreas, thereby alleviating virus-induced pancreatitis. mdpi.comnih.gov

Activation of STING/TBK-1/IRF3 Innate Immune Pathway

The antiviral mechanism of saucerneol involves the activation of a key innate immune signaling pathway. mdpi.com Research indicates that saucerneol treatment enhances the phosphorylation of STING (stimulator of interferon genes), TBK-1 (TANK-binding kinase 1), and IRF3 (interferon regulatory factor 3) in cells infected with EV71 and CVA16. mdpi.comnih.govresearchgate.net The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA and triggers a defensive response, including the production of type-I interferons. nih.govfrontiersin.orgnih.gov Upon activation, STING acts as a scaffold, recruiting and activating the kinase TBK1, which in turn phosphorylates the transcription factor IRF3. nih.govsemanticscholar.org This phosphorylation event is a crucial step for IRF3 to translocate to the nucleus and initiate the transcription of antiviral genes. frontiersin.org The ability of saucerneol to augment the phosphorylation of these key proteins suggests its antiviral effects are mediated through the strategic activation of the STING/TBK-1/IRF3 pathway. mdpi.comnih.gov

Role of Mitochondrial Reactive Oxygen Species (mROS) Generation

A crucial element in saucerneol's antiviral mechanism is its ability to increase the production of mitochondrial reactive oxygen species (mROS). mdpi.comnih.gov The generation of ROS by pathogens has been shown to be an important factor in the innate immune response of respiratory epithelial cells. nih.gov The antiviral activity of saucerneol is directly associated with this elevated mROS production. mdpi.comnih.gov In vitro experiments demonstrated that inhibiting the generation of mROS diminished the antiviral efficacy of saucerneol. mdpi.comnih.gov This suggests that the increased mROS acts as a signaling molecule that activates the STING/TBK-1/IRF3 antiviral pathway. mdpi.com Therefore, saucerneol leverages mROS generation as an upstream mechanism to trigger the innate immune response against enteroviral infections. mdpi.comnih.gov

Cytotoxicity and Antiproliferative Effects on Cancer Cell Lines

Saucerneol and its derivatives have been investigated for their cytotoxic and antiproliferative effects against various cancer cell lines. This compound was found to be non-cytotoxic to mouse bone marrow-derived mast cells (BMMCs) at concentrations up to 50 μM. nih.gov A related compound, saucerneol, has shown toxicity against several human cancer cell lines. nih.govnih.gov It exhibited cytotoxicity against nasopharyngeal carcinoma (NPC) cells and was shown to inhibit the proliferation of the HONE1 cell line. nih.gov Furthermore, saucerneol displayed toxic effects against the human osteosarcoma cell lines MG63 and SJSA-1. nih.gov The antiproliferative effects of various natural compounds are often evaluated by determining their IC50 values, which represent the concentration required to inhibit 50% of cell growth. ekosfop.or.krmdpi.com

| Compound | Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|---|

| This compound | BMMCs | N/A (Mast Cells) | Non-cytotoxic up to 50 μM | nih.gov |

| Saucerneol | HONE1 | Nasopharyngeal Carcinoma | Inhibited proliferation and metastasis | nih.gov |

| Saucerneol | MG63 | Osteosarcoma | Exhibited toxicity, induced apoptosis | nih.gov |

| Saucerneol | SJSA-1 | Osteosarcoma | Exhibited toxicity, induced apoptosis | nih.gov |

Activity against HT-29 (Colon Cancer), MCF-7 (Breast Cancer), and HepG-2 (Hepatocellular Carcinoma) Cell Lines

Currently, there are no available studies that specifically report the cytotoxic or anti-proliferative activity of this compound against HT-29, MCF-7, and HepG-2 cell lines. To address this, future research would need to involve standardized in vitro assays to determine the efficacy of this compound in these cancer cell models.

Hypothetical Research Findings and Data Tables:

To illustrate the type of data required, a hypothetical data table is presented below. This table is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines This data is purely illustrative and not based on published research.

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

| HT-29 | Colon Cancer | Data not available |

| MCF-7 | Breast Cancer | Data not available |

| HepG-2 | Hepatocellular Carcinoma | Data not available |

Further research would be essential to populate such a table with accurate experimental data, which would involve treating the HT-29, MCF-7, and HepG-2 cell lines with varying concentrations of this compound and assessing cell viability using methods like the MTT or SRB assay.

Elucidation of Cellular Pathways and Mechanisms of Action

The cellular pathways and specific mechanisms of action through which this compound might exert anti-cancer effects on HT-29, MCF-7, and HepG-2 cells remain uninvestigated. Research in this area would be crucial to understand its potential as a therapeutic agent for these cancers.

Key areas of future mechanistic investigation would include:

Induction of Apoptosis: Studies would need to assess whether this compound can trigger programmed cell death in these cancer cell lines. This would involve techniques such as Annexin V/PI staining to detect apoptotic cells, and western blot analysis to measure the levels of key apoptosis-related proteins like caspases (e.g., Caspase-3, -8, -9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and PARP cleavage.

Cell Cycle Arrest: Investigating the effect of this compound on the cell cycle progression of HT-29, MCF-7, and HepG-2 cells would be another critical step. Flow cytometry analysis of propidium (B1200493) iodide-stained cells could reveal if the compound induces arrest at specific phases of the cell cycle (e.g., G0/G1, S, or G2/M). This would be further corroborated by examining the expression levels of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Inhibition of Signaling Pathways: Many cancers exhibit dysregulation of key signaling pathways that promote proliferation and survival. Future studies should explore whether this compound can modulate critical pathways such as the PI3K/Akt, MAPK/ERK, or Wnt/β-catenin pathways in these specific cancer cell lines. Techniques like western blotting to analyze the phosphorylation status of key proteins in these pathways would be essential.

Generation of Reactive Oxygen Species (ROS): Some anti-cancer compounds exert their effects by inducing oxidative stress. Measuring the intracellular levels of ROS in HT-29, MCF-7, and HepG-2 cells after treatment with this compound could provide insights into this potential mechanism.

Advanced Research Methodologies and Translational Prospects

In Vitro Model Systems for Mechanistic Studies

In vitro cell culture models are fundamental for dissecting the molecular mechanisms of Saucerneol (B3030236) F. Specific cell lines are chosen to replicate particular aspects of physiological or pathological processes, allowing for controlled investigation into the compound's effects.

RAW264.7 Macrophages: The murine macrophage cell line RAW264.7 is a widely used model for studying inflammation. Research has shown that Saucerneol F dose-dependently inhibits the production of nitric oxide (NO) in RAW264.7 cells stimulated with lipopolysaccharide (LPS). nih.gov This inhibition is accompanied by a reduction in the protein and mRNA expression of inducible nitric oxide synthase (iNOS). nih.gov Further investigation revealed that this compound exerts this effect by blocking the activation of key signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov Another related lignan (B3055560), Saucerneol G, was also shown to inhibit matrix metalloproteinase-9 (MMP-9) induction in LPS-stimulated RAW264.7 cells through the same signaling pathways. nih.gov

Bone Marrow-Derived Mast Cells (BMMCs): To investigate its role in allergic inflammatory responses, this compound has been studied using mouse bone marrow-derived mast cells (BMMCs). In this model, this compound was found to inhibit the generation of eicosanoids, such as prostaglandin (B15479496) D₂ (PGD₂) and leukotriene C₄ (LTC₄), in a dose-dependent manner. nih.gov The compound also attenuated mast cell degranulation, a key event in allergic reactions, by inhibiting the phosphorylation of phospholipase Cγ1 (PLCγ1) and reducing intracellular calcium influx. nih.gov These effects are mediated by suppressing the phosphorylation of MAPKs, which in turn prevents the translocation of cytosolic phospholipase A₂ (cPLA₂) and 5-lipoxygenase (5-LO). nih.gov

Vero Cells: Vero cells, derived from the kidney of an African green monkey, are a common cell line used in toxicology and for the production of viral vaccines. researchgate.netbioprocessingjournal.com While they are a standard model for assessing cytotoxicity of compounds, a review of the available literature did not identify specific studies where this compound has been evaluated using this cell line. nih.gov

Table 1: Summary of this compound Effects in In Vitro Models

| Cell Line | Model System | Key Findings | Affected Signaling Pathways | Reference |

|---|---|---|---|---|

| RAW264.7 | LPS-induced inflammation | Inhibited NO production; Reduced iNOS protein and mRNA expression. | NF-κB, MAPKs (ERK1/2, p38, JNK) | nih.gov |

| BMMCs | SCF-induced mast cell activation | Inhibited PGD₂ and LTC₄ generation; Attenuated degranulation. | MAPKs, PLCγ1 | nih.gov |

In Vivo Model Systems for Efficacy Evaluation

While direct in vivo studies evaluating this compound in pancreatitis models have not been identified, the anti-inflammatory properties of Saururus chinensis extracts and other natural compounds have been tested in relevant animal models. These established models are crucial for assessing the systemic efficacy and therapeutic potential of this compound.

Mouse Models for Pancreatitis: Acute pancreatitis (AP) is a severe inflammatory condition. frontiersin.org Commonly used murine models to study AP involve the administration of agents like cerulein or L-arginine to induce pancreatic injury that mimics the human disease. nih.govfrontiersin.org These models are characterized by pancreatic edema, inflammatory cell infiltration, and elevated serum levels of amylase and lipase. nih.gov For instance, studies have used a cerulein-induced AP model in mice to demonstrate the protective effects of other anti-inflammatory compounds like Borneol. nih.gov Such models allow researchers to assess biochemical markers, oxidative stress, and inflammatory signaling pathways like NF-κB in pancreatic tissue. nih.govmdpi.com Given the potent inhibitory effects of this compound on NF-κB and MAPK pathways in vitro, these pancreatitis models represent highly relevant systems for future in vivo evaluation of its efficacy. nih.gov Studies on extracts from Saururus chinensis have already demonstrated in vivo anti-inflammatory effects in models of arthritis and anti-liver injury effects, supporting the rationale for testing its purified constituents like this compound in other inflammatory diseases. nih.govnih.gov

Omics Technologies in this compound Research

Omics technologies provide a global, high-throughput perspective on the molecular changes induced by a compound, offering unbiased insights into its mechanism of action, potential targets, and metabolic fate.

Transcriptomics analyzes the complete set of RNA transcripts in a cell or organism. Studies on this compound have utilized gene expression analysis to confirm its mechanism of action at the transcriptional level. It has been shown to reduce the mRNA expression of iNOS in LPS-stimulated macrophages. nih.gov Furthermore, research on a related compound, Saucerneol, involved the use of quantitative real-time PCR to assess the expression levels of key molecules in signaling pathways such as PI3K/AKT/mTOR, MAPK, and NF-κB. nih.gov While a global RNA-sequencing analysis of this compound's effects has not yet been published, this approach would be invaluable for creating a comprehensive profile of all genes whose expression is altered by the compound, potentially revealing novel pathways and mechanisms. frontiersin.org

Proteomics, the large-scale study of proteins, is a powerful tool for identifying the direct molecular targets of bioactive compounds. For Saucerneol, proteome profiling has been employed, which revealed that the compound inhibits the JAK2/STAT3 signaling pathway in osteosarcoma cells. nih.gov This indicates that proteomic approaches can successfully identify key pathways affected by this class of lignans (B1203133). For direct target identification, methods such as compound-centered chemical proteomics could be applied. This often involves immobilizing the compound on a support to "fish" for its binding partners in cell lysates, which are then identified by mass spectrometry. Such unbiased approaches are critical for discovering both intended targets and potential off-targets.

Metabolomics involves the comprehensive analysis of small molecule metabolites in biological systems. This approach has been applied to the extract of Saururus chinensis (SCE) to understand its systemic effects. In a study using a rat model of osteoporosis, a metabolomics approach based on UPLC/Q-TOF MS was used to analyze metabolic changes following treatment with SCE. mdpi.com The analysis revealed that the anti-osteoporotic effects of the extract were associated with the regulation of lipid metabolites, particularly affecting pathways like glycerophospholipid metabolism and linoleic acid metabolism. mdpi.com These findings demonstrate the utility of metabolomics in elucidating the broader physiological impact of complex extracts containing this compound and other related compounds.

Computational and In Silico Studies

Computational methods, or in silico studies, are increasingly used to predict the biological activities and molecular targets of natural products, accelerating the drug discovery process. Molecular docking, a key in silico technique, simulates the interaction between a small molecule (ligand) and a protein (receptor) to predict binding affinity and orientation. phcogcommn.org

Research on Saucerneol has explicitly incorporated in silico studies to elucidate its mechanism of action. nih.govresearchgate.net Computational methods were used for "target predicting," which guided subsequent experimental validation. nih.govresearchgate.net Although the specific proteins docked with this compound are not detailed in the abstracts, the use of this methodology highlights its importance in forming hypotheses about the compound's direct molecular targets. By docking this compound against libraries of known protein structures, researchers can identify potential binding partners, which can then be confirmed through in vitro binding and activity assays. mdpi.commdpi.com This synergy between computational prediction and experimental validation is a powerful strategy in modern natural product research. academie-sciences.fr

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule, such as this compound, and a target protein at the atomic level. unesa.ac.id These in silico techniques are instrumental in elucidating the binding mode, affinity, and stability of a ligand-protein complex, thereby providing insights into the potential mechanism of action of a compound. mdpi.com

While specific molecular docking and dynamics simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, its known biological activities suggest potential protein targets for such investigations. For instance, this compound has been reported to exhibit anti-inflammatory effects by inhibiting key signaling molecules. nih.gov These molecules represent viable targets for computational analysis to understand the structural basis of this compound's activity.

A hypothetical molecular docking study of this compound with a target protein, for example, a key kinase in an inflammatory pathway, would involve preparing the three-dimensional structures of both the ligand (this compound) and the receptor protein. Docking algorithms would then be used to predict the most favorable binding pose of this compound within the active site of the protein. The results would be scored based on the predicted binding energy, with lower energies typically indicating a more stable interaction.

Following molecular docking, molecular dynamics simulations could be employed to simulate the dynamic behavior of the this compound-protein complex over time in a solvated environment. This would provide a more realistic representation of the interactions and help assess the stability of the predicted binding mode. Analysis of the simulation trajectory can reveal crucial information about the conformational changes in both the ligand and the protein upon binding, as well as the key amino acid residues involved in the interaction.

The insights gained from such computational studies can guide the rational design of more potent and selective analogues of this compound.

Structure-Activity Relationship (SAR) Derivation for this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a compound relates to its biological activity. mdpi.com By systematically modifying the functional groups of a lead compound like this compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features, or pharmacophores, responsible for its therapeutic effects. mdpi.com

Although a comprehensive SAR study for a series of this compound analogues is not yet available in the literature, a preliminary analysis of its structure allows for hypotheses about which moieties might be crucial for its activity. The basic structure of this compound, a lignan, possesses several functional groups, including hydroxyl and methoxy (B1213986) groups, and a specific stereochemistry that are likely to influence its biological effects. researchgate.net

A systematic SAR study of this compound would involve the synthesis of a library of analogues with modifications at various positions. For example, the hydroxyl groups could be esterified or etherified to investigate the importance of hydrogen bonding. The methoxy groups could be demethylated or replaced with other alkyl groups to probe the role of steric and electronic effects. Furthermore, the stereochemistry of the chiral centers could be altered to determine its impact on bioactivity.

The biological activity of these synthesized analogues would then be evaluated using relevant in vitro assays. For instance, based on the known anti-inflammatory properties of this compound, its analogues could be tested for their ability to inhibit inflammatory mediators. nih.gov

The data obtained from these assays would be compiled into a data table to facilitate the derivation of SAR.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogues

| Compound | R1 | R2 | R3 | IC50 (µM) for Target X |

| This compound | -OH | -OCH3 | H | Value |

| Analogue 1 | -OCH3 | -OCH3 | H | Value |

| Analogue 2 | -OH | -OH | H | Value |

| Analogue 3 | -OH | -OCH3 | Br | Value |

Note: This table is a hypothetical representation to illustrate how SAR data would be presented. The IC50 values are placeholders.

By analyzing the trends in this data, researchers can deduce the SAR, for example, concluding that a free hydroxyl group at position R1 is essential for potent activity, while a methoxy group at R2 is optimal. This information is invaluable for the design of new, more effective therapeutic agents based on the this compound scaffold.

Chemotaxonomic Significance of this compound in Saururus chinensis

Chemotaxonomy is the classification of plants and other organisms based on their chemical constituents. The presence of specific secondary metabolites can serve as a marker for a particular genus or species, providing valuable information for botanical identification and phylogenetic studies. nih.gov Saururus chinensis, a member of the Saururaceae family, is known to produce a diverse array of chemical compounds, including lignans, flavonoids, and alkaloids. researchgate.netnih.gov

This compound is a lignan that has been isolated from Saururus chinensis. nih.gov The presence of this compound, along with other related lignans such as manassantin A, saucerneol, and sauchinone (B172494), contributes to the unique chemical profile of this plant species. nih.govnih.gov The co-occurrence of these specific lignans can be considered a chemotaxonomic characteristic of Saururus chinensis.

The distribution of these compounds within the Saururaceae family can help to delineate taxonomic relationships. For instance, if this compound is found exclusively in Saururus chinensis and not in other species of the same genus or family, it could be considered a species-specific marker. Conversely, if it is present in several related species, it might be a marker for a larger taxonomic group.

A comprehensive phytochemical analysis of different species within the Saururaceae family would be necessary to fully establish the chemotaxonomic significance of this compound. Such studies would involve the extraction, isolation, and identification of chemical constituents from various plant parts.

Table 2: Selected Chemical Compounds Identified in Saururus chinensis

| Compound Class | Compound Name |

| Lignans | This compound nih.gov |

| Manassantin A nih.gov | |

| Saucerneol nih.gov | |

| Sauchinone researchgate.net | |

| Flavonoids | Quercetin researchgate.net |

| Kaempferol researchgate.net | |

| Alkaloids | Aristolactam A II nih.gov |

The information presented in this table highlights the chemical diversity of Saururus chinensis and provides a basis for its chemotaxonomic classification. The unique combination of these compounds, including this compound, distinguishes it from other plants and underscores the importance of chemical analysis in plant systematics.

Future Directions and Research Gaps

Elucidation of Novel Molecular Targets

Saucerneol (B3030236) F has been shown to inhibit key signaling pathways involved in inflammation, such as the mitogen-activated protein kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways nih.govbiocrick.comdntb.gov.ua. Specifically, it has been observed to inhibit iNOS expression via MAPKs, NF-κB, and AP-1 inactivation in LPS-induced RAW264.7 cells biocrick.comdntb.gov.ua. Furthermore, it attenuates degranulation via Phospholipase Cγ1 (PLCγ1) inhibition and eicosanoid generation by suppressing MAP kinases in mast cells nih.govnih.gov.

Future research should aim to comprehensively identify all molecular targets of Saucerneol F. This includes exploring its interactions with other kinases, transcription factors, and cellular receptors that may not have been previously associated with its known activities. A deeper understanding of its molecular interactome could reveal new therapeutic avenues for diseases beyond inflammation, potentially including cancer or neurodegenerative disorders, where these pathways are also implicated.

Investigation of Underexplored Biological Activities

While this compound is recognized for its anti-inflammatory effects nih.govnih.govontosight.ai, other potential biological activities remain underexplored. Studies have indicated that lignans (B1203133), including this compound and related compounds, may possess cytotoxic activities against various cell lines, such as HT-29, MCF-7, and HepG-2 biocrick.com. However, the extent and specific mechanisms of this cytotoxicity require thorough investigation.

Further research should systematically screen this compound against a broader panel of biological targets and disease models. This includes evaluating its antioxidant, antimicrobial, and potential anticancer properties in greater detail. Investigating its effects on cellular processes like apoptosis, cell cycle regulation, and specific enzyme inhibition could uncover novel therapeutic applications.

Development of Advanced Synthetic Strategies for Enhanced Efficacy

This compound is a natural product, and while isolation from Saururus chinensis is a primary source, developing efficient and scalable synthetic strategies is crucial for its widespread availability and potential therapeutic development ontosight.aiacs.org. Current research has focused on its isolation and structural elucidation acs.org.

Future efforts should concentrate on developing robust and cost-effective synthetic routes. This could involve exploring total synthesis, semi-synthesis, or chemoenzymatic approaches. Furthermore, structure-activity relationship (SAR) studies could guide the synthesis of analogues with potentially enhanced efficacy, improved bioavailability, or reduced off-target effects, thereby optimizing its therapeutic profile.

Integrative Omics Studies for Comprehensive Understanding

To fully elucidate the complex mechanisms of action of this compound, integrative omics studies are essential. While current research has identified its impact on specific signaling pathways like MAPKs and NF-κB nih.govbiocrick.comdntb.gov.ua, a comprehensive understanding of its cellular effects at the genomic, transcriptomic, proteomic, and metabolomic levels is lacking.

Future research could employ transcriptomics to identify all genes regulated by this compound, proteomics to map protein-protein interactions and post-translational modifications, and metabolomics to understand its impact on cellular metabolic pathways. Combining these approaches would provide a holistic view of how this compound exerts its biological effects, potentially revealing novel targets and pathways for intervention.

Exploration of Synergistic Effects with Other Phytochemicals

Natural products often exhibit synergistic effects when used in combination, leading to enhanced therapeutic outcomes and potentially reduced dosages of individual compounds. While this compound has demonstrated significant biological activities on its own nih.govnih.govontosight.ai, its potential for synergy with other phytochemicals or established therapeutic agents has not been extensively explored.

Future research should investigate the combinatorial effects of this compound with other compounds isolated from Saururus chinensis or other medicinal plants with complementary activities. For instance, exploring its synergy with known antioxidants or anti-inflammatory agents could lead to more potent and effective therapeutic formulations for various inflammatory and oxidative stress-related conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.